molecular formula C14H10F3NO2S B2938513 n-(4-Trifluoromethylbenzylidene)benzenesulfonamide CAS No. 1325235-13-9

n-(4-Trifluoromethylbenzylidene)benzenesulfonamide

Cat. No.: B2938513
CAS No.: 1325235-13-9
M. Wt: 313.29
InChI Key: AGOLUPJVUZPQOE-VCHYOVAHSA-N
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Description

N-(4-Trifluoromethylbenzylidene)benzenesulfonamide is an organic compound with the molecular formula C14H10F3NO2S It is characterized by the presence of a trifluoromethyl group attached to a benzylidene moiety, which is further linked to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Trifluoromethylbenzylidene)benzenesulfonamide typically involves the condensation reaction between 4-trifluoromethylbenzaldehyde and benzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and enhance production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Trifluoromethylbenzylidene)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfonic acids, benzyl derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Trifluoromethylbenzylidene)benzenesulfonamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-(4-Trifluoromethylbenzylidene)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor cells’ ability to maintain a favorable pH, leading to reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the binding of the compound to the active site of carbonic anhydrase IX, thereby blocking its enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Trifluoromethylphenyl)benzenesulfonamide
  • N-(4-Fluorobenzylidene)benzenesulfonamide
  • N-(4-Bromobenzylidene)benzenesulfonamide

Uniqueness

N-(4-Trifluoromethylbenzylidene)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds. This structural feature contributes to its higher selectivity and potency as an inhibitor of carbonic anhydrase IX .

Properties

IUPAC Name

(NE)-N-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2S/c15-14(16,17)12-8-6-11(7-9-12)10-18-21(19,20)13-4-2-1-3-5-13/h1-10H/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOLUPJVUZPQOE-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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